

Isopropyl Ethanesulfonate: A Technical Guide to its Chemical Properties and Reactivity

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Compound of Interest

Compound Name: *Isopropyl ethanesulfonate*

Cat. No.: *B174199*

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For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **isopropyl ethanesulfonate**. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on the physicochemical properties of **isopropyl ethanesulfonate**, outlines its reactivity profile, and presents general experimental protocols for its synthesis and analysis.

Chemical Properties

Isopropyl ethanesulfonate (CAS No. 14245-62-6) is an organic compound with the chemical formula $C_5H_{12}O_3S$.^{[1][2]} It is the isopropyl ester of ethanesulfonic acid. At room temperature, it exists as a colorless to pale yellow liquid.^[2] A summary of its key chemical and physical properties is presented in Table 1. While some physical properties such as boiling point and density have been reported, specific experimental values for melting point and water solubility are not readily available in the public domain.

Table 1: Chemical and Physical Properties of **Isopropyl Ethanesulfonate**

Property	Value	Source(s)
Molecular Formula	C5H12O3S	[1][2]
Molecular Weight	152.21 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	237 °C at 760 mmHg	[3]
Melting Point	Not available	
Density	1.096 g/cm ³	[2]
Solubility	Limited solubility in water. Soluble in polar organic solvents. Slightly soluble in DMSO and Methanol.	[2]
Flash Point	97 °C	[2]
CAS Number	14245-62-6	[1][2]

Reactivity and Stability

Isopropyl ethanesulfonate is a member of the sulfonate ester class of compounds, which are known for their utility as alkylating agents in organic synthesis. The reactivity of the molecule is primarily dictated by the electrophilic nature of the carbon atom of the isopropyl group attached to the electron-withdrawing ethanesulfonate moiety.

2.1. Stability

Under standard laboratory conditions and recommended storage (room temperature, in a dry, well-ventilated area), **isopropyl ethanesulfonate** is considered to be stable.[1]

2.2. Incompatible Materials

To prevent hazardous reactions, contact with the following substances should be avoided:

- Acids: May catalyze decomposition.

- Acid chlorides and Acid anhydrides: Can lead to vigorous, exothermic reactions.
- Oxidizing agents: May cause a strong exothermic reaction, potentially leading to fire.

2.3. Hazardous Decomposition Products

In the event of a fire, thermal decomposition of **isopropyl ethanesulfonate** can produce hazardous gases and vapors, including:

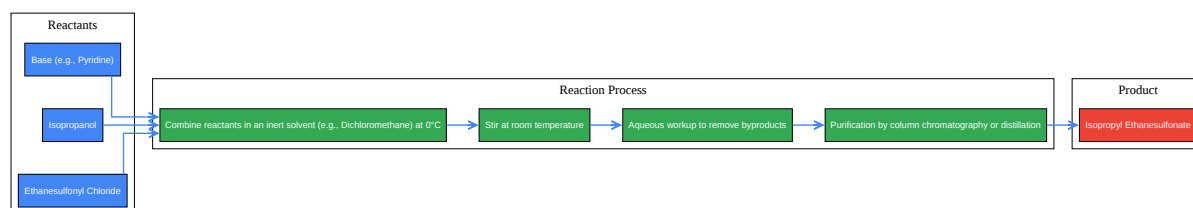
- Carbon oxides (CO, CO₂)
- Sulfur oxides (SO_x)

Experimental Protocols

While a specific, detailed, and peer-reviewed synthesis protocol for **isopropyl ethanesulfonate** is not readily available, a general procedure can be outlined based on standard organic chemistry principles for the formation of sulfonate esters. Similarly, a precise analytical method has not been published, but a reliable HPLC method can be adapted from procedures used for structurally similar compounds.

3.1. Synthesis of **Isopropyl Ethanesulfonate** (General Procedure)

The synthesis of **isopropyl ethanesulfonate** can be achieved via the esterification of ethanesulfonyl chloride with isopropanol in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.



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Caption: General workflow for the synthesis of **isopropyl ethanesulfonate**.

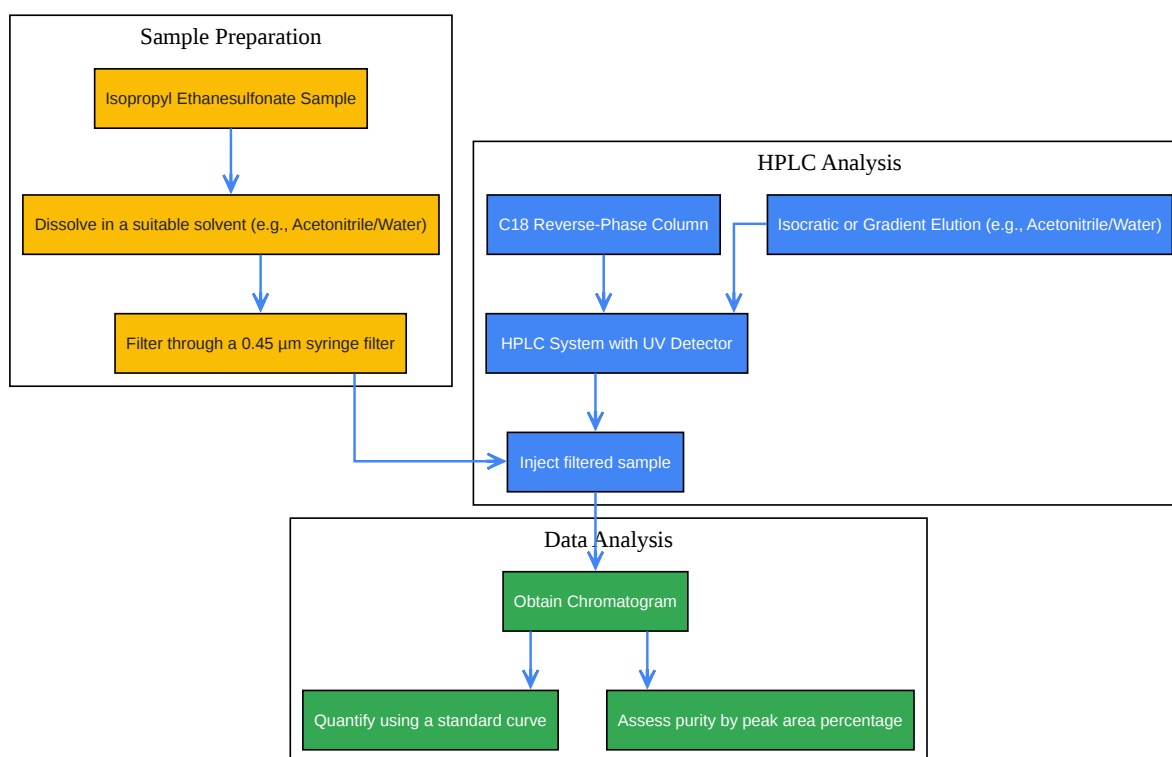
Methodology:

- **Reaction Setup:** To a solution of isopropanol (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).
- **Addition of Sulfonyl Chloride:** Slowly add ethanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
- **Workup:** Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

- Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure **isopropyl ethanesulfonate**.

3.2. Analysis of **Isopropyl Ethanesulfonate** (Adapted HPLC Method)

An analytical method for the quantification and purity assessment of **isopropyl ethanesulfonate** can be adapted from existing High-Performance Liquid Chromatography (HPLC) methods for similar sulfonate esters, such as isopropyl p-toluenesulfonate.



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Caption: Workflow for the HPLC analysis of **isopropyl ethanesulfonate**.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
- Mobile Phase: A suitable mobile phase would likely consist of a mixture of acetonitrile and water. The exact ratio can be optimized, but a starting point could be a 50:50 (v/v) isocratic elution.
- Sample Preparation: Prepare a stock solution of **isopropyl ethanesulfonate** in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
- Analysis: Set the flow rate to 1.0 mL/min and the column temperature to ambient or slightly elevated (e.g., 30 °C). The detection wavelength should be set to a value where the compound has some absorbance, likely in the low UV range (e.g., 210 nm), as sulfonate esters without a chromophore have poor UV absorbance. Inject a standard volume (e.g., 10 µL) of the sample and standards.
- Quantification: The concentration of **isopropyl ethanesulfonate** in a sample can be determined by comparing its peak area to the calibration curve generated from the standards. Purity can be estimated by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Signaling Pathways and Biological Activity

As a simple alkylating agent, **isopropyl ethanesulfonate** is not known to be involved in specific biological signaling pathways. Its biological activity, if any, would likely stem from its ability to non-selectively alkylate nucleophilic functional groups in biological macromolecules such as proteins and nucleic acids. This class of compounds is often investigated for potential genotoxicity due to this reactivity.

Conclusion

This technical guide has summarized the key chemical properties and reactivity of **isopropyl ethanesulfonate** based on available data. While some physical constants remain to be experimentally determined, the provided information on its stability, reactivity, and general protocols for its synthesis and analysis serves as a valuable starting point for researchers and professionals. As with any chemical substance, appropriate safety precautions should be taken when handling **isopropyl ethanesulfonate**, and further research may be required to fully elucidate its properties and potential applications.

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References

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